molecular formula C14H14BrN3OS2 B10940088 2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide

2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B10940088
M. Wt: 384.3 g/mol
InChI Key: BGRXJJKWPRYOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated thiophene ring, a dimethylphenyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to carbonylation reactions to introduce the carbonyl group. Subsequent reactions with hydrazine derivatives and dimethylphenyl compounds under controlled conditions yield the final product. Common reagents used in these reactions include bromine, carbon monoxide, and various catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions are carefully monitored to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can target the carbonyl group or the brominated thiophene ring, leading to different reduced products.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.

    Industry: Its unique chemical properties may find applications in materials science, such as the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves interactions with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form strong bonds with metal ions or enzyme active sites, potentially inhibiting or modulating their activity. The brominated thiophene ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-BROMO-2-THIENYL)CARBONYL]PIPERIDINE: Shares the brominated thiophene and carbonyl groups but differs in the attached piperidine moiety.

    4-(5-BROMOTHIOPHEN-2-YL)BENZONITRILE: Contains a brominated thiophene ring and a benzonitrile group, offering different reactivity and applications.

Uniqueness

2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a brominated thiophene ring, a dimethylphenyl group, and a hydrazinecarbothioamide moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H14BrN3OS2

Molecular Weight

384.3 g/mol

IUPAC Name

1-[(4-bromothiophene-2-carbonyl)amino]-3-(2,4-dimethylphenyl)thiourea

InChI

InChI=1S/C14H14BrN3OS2/c1-8-3-4-11(9(2)5-8)16-14(20)18-17-13(19)12-6-10(15)7-21-12/h3-7H,1-2H3,(H,17,19)(H2,16,18,20)

InChI Key

BGRXJJKWPRYOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC(=CS2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.